Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Overview
Description
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, also known as MFC, is an organic compound with the molecular formula C7H8ClO3. It is an important intermediate in the synthesis of many organic compounds and is widely used in the production of pharmaceuticals, agrochemicals, and other chemicals. MFC is also used in the manufacture of polymers, resins, and various other materials. This compound has a wide range of applications in many industries, making it an important chemical for research and development.
Scientific Research Applications
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Biomass Valorization
- Application : CMF is used as a building block in the valorization of biomass . It’s produced from lignocellulosic biomass and has received attention due to its outstanding synthetic possibilities .
- Method : The production of CMF takes place at milder reaction conditions, and its lower polarity enables easier separation with the aid of organic media .
- Results : The production of CMF has given rise to several interesting products, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .
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Synthesis of Secondary Amines
- Application : CMF can be used in the synthesis of secondary amines .
- Method : The synthesis occurs under conditions of 80 °C and 15 h .
- Results : The two secondary amines produced, 1-(5-(chloromethyl)furan-2-yl)-N-methylmethamine and N-methyl-1-(5-methyl)furan-2-yl)-N-methylmethamine, were both observed under identical conditions with respective yields of 76% and 9% .
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Production of Methylfurfuryl Furan (MFF)
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Refrigerant
- Application : Chloromethane, also known as methyl chloride, has been used as a refrigerant .
- Method : It was used in refrigeration systems due to its high volatility .
- Results : Although it’s no longer commonly used due to its flammability and toxicity, it played a significant role in the development of refrigeration technology .
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Organic Synthesis
- Application : 5-Chloromethylfurfural (CMF) is used as a reagent in organic synthesis .
- Method : It’s obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid .
- Results : It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
- Anti-tumor Histone Deacetylase (HDAC) Inhibitors
- Application : Methyl 5-(chloromethyl)furan-2-carboxylate is used as a versatile building block in the synthesis of various biologically relevant compounds. It was used in the synthesis of conjugated hydroxamic acids as potent anti-tumor histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application or experimental procedures would be detailed in the original research .
- Results : The results or outcomes obtained would be specific to the individual research study .
properties
IUPAC Name |
methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNNNDDPZDIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408314 | |
Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
CAS RN |
35351-32-7 | |
Record name | 3-Furancarboxylic acid, 5-(chloromethyl)-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35351-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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